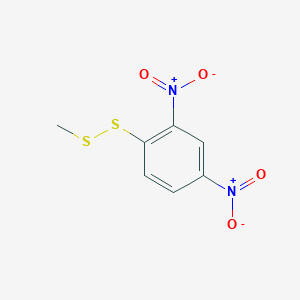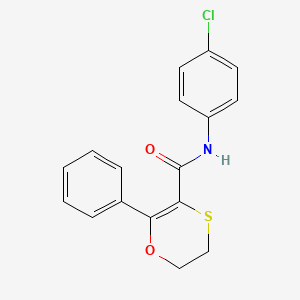
1,4-Oxathiin-3-carboxamide, N-(4-chlorophenyl)-5,6-dihydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Oxathiin-3-carboxamide, N-(4-chlorophenyl)-5,6-dihydro-2-phenyl- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxathiin ring, a carboxamide group, and phenyl and chlorophenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Oxathiin-3-carboxamide, N-(4-chlorophenyl)-5,6-dihydro-2-phenyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxathiin Ring: This step involves the cyclization of a suitable precursor to form the oxathiin ring.
Introduction of the Carboxamide Group: The carboxamide group is introduced through a reaction with an amine derivative.
Substitution Reactions: The phenyl and chlorophenyl groups are introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,4-Oxathiin-3-carboxamide, N-(4-chlorophenyl)-5,6-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiin ring to a more saturated form.
Substitution: The phenyl and chlorophenyl groups can undergo further substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
1,4-Oxathiin-3-carboxamide, N-(4-chlorophenyl)-5,6-dihydro-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Oxathiin-3-carboxamide, N-(4-chlorophenyl)-5,6-dihydro-2-phenyl- involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
1,4-Oxathiin-3-carboxamide derivatives: Compounds with similar structures but different substituents.
Benzothiazole derivatives: Compounds with a similar heterocyclic ring structure.
Uniqueness
1,4-Oxathiin-3-carboxamide, N-(4-chlorophenyl)-5,6-dihydro-2-phenyl- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61379-09-7 |
|---|---|
Molecular Formula |
C17H14ClNO2S |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C17H14ClNO2S/c18-13-6-8-14(9-7-13)19-17(20)16-15(21-10-11-22-16)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20) |
InChI Key |
UWQVMOALIZEUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


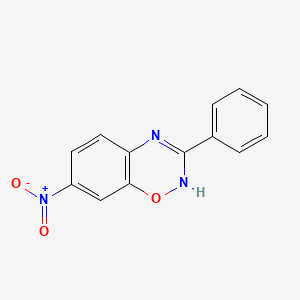
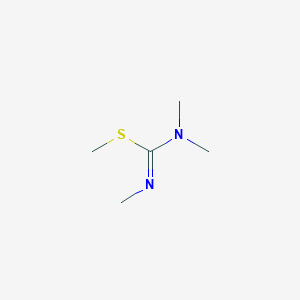
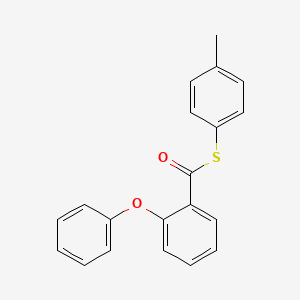
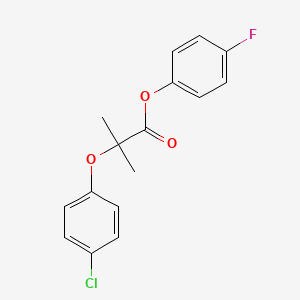

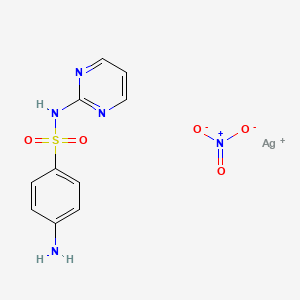
![2,3,4-Tribromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14567859.png)
![4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14567867.png)


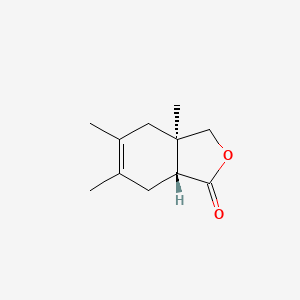
![Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate](/img/structure/B14567904.png)
![7-Bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione](/img/structure/B14567913.png)
